

A Comparative Pharmacological Analysis of Citalopram Metabolites: Desmethylcitalopram and Didesmethylcitalopram

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Desmethylcitalopram	
Cat. No.:	B1219260	Get Quote

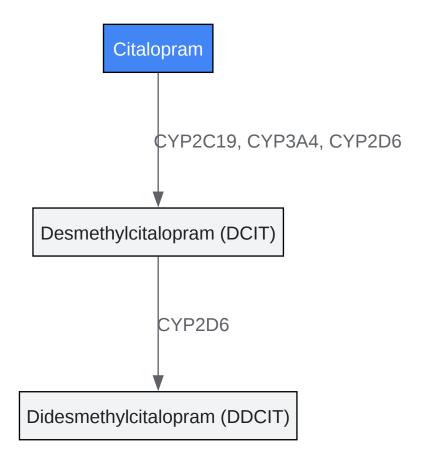
A detailed examination of the principal active metabolites of the widely prescribed antidepressant citalopram reveals distinct pharmacological profiles. While both **desmethylcitalopram** and di**desmethylcitalopram** contribute to the overall activity of the parent drug through their action as selective serotonin reuptake inhibitors (SSRIs), differences in their potencies, receptor affinities, and pharmacokinetic properties are of significant interest to researchers and drug development professionals.

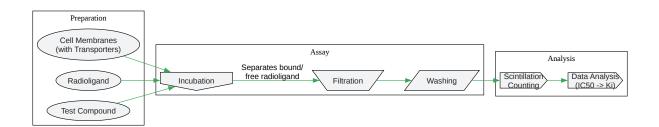
Citalopram, a selective serotonin reuptake inhibitor, undergoes successive demethylation in the body to form its two major active metabolites: **desmethylcitalopram** (DCIT) and di**desmethylcitalopram** (DDCIT). This metabolic cascade, primarily mediated by cytochrome P450 enzymes, results in compounds that retain pharmacological activity at the serotonin transporter (SERT), thereby influencing the therapeutic efficacy and side-effect profile of citalopram.

Metabolic Pathway of Citalopram

Citalopram is initially metabolized to **desmethylcitalopram** through N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6.[1][2][3] **Desmethylcitalopram** is then further demethylated to di**desmethylcitalopram**, a step exclusively catalyzed by CYP2D6.[1]







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- To cite this document: BenchChem. [A Comparative Pharmacological Analysis of Citalopram Metabolites: Desmethylcitalopram and Didesmethylcitalopram]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219260#pharmacologicaldifferences-between-desmethylcitalopram-and-didesmethylcitalopram]

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